Cas no 2138307-52-3 (3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile)
3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- EN300-726421
- 2138307-52-3
- 3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
-
- Inchi: 1S/C14H19N3/c1-13(2)5-9-10(6-15)12(16)17-7-11(9)14(3,4)8-13/h7H,5,8H2,1-4H3,(H2,16,17)
- InChI Key: PGYWFBPVCOPKIO-UHFFFAOYSA-N
- SMILES: N1C(=C(C#N)C2=C(C=1)C(C)(C)CC(C)(C)C2)N
Computed Properties
- Exact Mass: 229.157897619g/mol
- Monoisotopic Mass: 229.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 62.7Ų
3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-726421-0.05g |
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
2138307-52-3 | 0.05g |
$707.0 | 2023-05-27 | ||
| Enamine | EN300-726421-0.1g |
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
2138307-52-3 | 0.1g |
$741.0 | 2023-05-27 | ||
| Enamine | EN300-726421-0.25g |
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
2138307-52-3 | 0.25g |
$774.0 | 2023-05-27 | ||
| Enamine | EN300-726421-0.5g |
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
2138307-52-3 | 0.5g |
$809.0 | 2023-05-27 | ||
| Enamine | EN300-726421-1.0g |
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
2138307-52-3 | 1g |
$842.0 | 2023-05-27 | ||
| Enamine | EN300-726421-2.5g |
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
2138307-52-3 | 2.5g |
$1650.0 | 2023-05-27 | ||
| Enamine | EN300-726421-5.0g |
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
2138307-52-3 | 5g |
$2443.0 | 2023-05-27 | ||
| Enamine | EN300-726421-10.0g |
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
2138307-52-3 | 10g |
$3622.0 | 2023-05-27 |
3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Exploring the Properties and Applications of 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (CAS No. 2138307-52-3)
In the realm of organic chemistry and pharmaceutical research, 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (CAS No. 2138307-52-3) has emerged as a compound of significant interest. This structurally unique molecule, characterized by its tetrahydroisoquinoline core and carbonitrile functional group, offers a wide range of potential applications in drug discovery, material science, and agrochemical development. Researchers are particularly drawn to its rigid yet flexible framework, which allows for diverse modifications and interactions with biological targets.
The compound's 3-amino substitution and tetramethyl groups contribute to its distinct physicochemical properties, including solubility, stability, and reactivity. These features make it a valuable intermediate in the synthesis of more complex molecules. Recent studies have highlighted its potential as a building block for heterocyclic compounds, which are pivotal in the development of new therapeutic agents. For instance, derivatives of 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile have shown promise in modulating enzyme activity and receptor binding, sparking interest in its use for neurological disorders and inflammatory diseases.
From a synthetic chemistry perspective, the compound's carbonitrile group offers versatility, enabling reactions such as cyclizations, condensations, and nucleophilic additions. This adaptability aligns with the growing demand for efficient synthetic routes in both academic and industrial settings. Moreover, its tetrahydroisoquinoline scaffold is a common motif in natural products and bioactive molecules, further enhancing its appeal to researchers exploring structure-activity relationships (SAR).
Beyond pharmaceuticals, 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has potential applications in material science. Its rigid structure and functional groups could contribute to the design of organic semiconductors or ligands for catalysis. As the field of green chemistry gains traction, the compound's potential for sustainable synthesis is also being explored, particularly in reactions that minimize waste and energy consumption.
In the context of drug discovery, the compound's tetrahydroisoquinoline core is reminiscent of alkaloids found in nature, which often exhibit bioactivity. This connection has led to investigations into its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Researchers are also examining its potential as a scaffold for fragment-based drug design, a strategy gaining popularity in precision medicine.
As the scientific community continues to explore 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, its role in medicinal chemistry and chemical biology is expected to expand. With advancements in computational modeling and high-throughput screening, the compound's interactions with biological targets can be further elucidated, paving the way for innovative applications. Whether as a key intermediate or a lead compound, its versatility ensures it will remain a topic of interest for years to come.
2138307-52-3 (3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)